2,5-dimethoxy-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 2,5-dimethoxy-substituted benzene ring linked via a methylene group to a 1-(4-methylphenyl)-1H-tetrazol-5-yl moiety. Sulfonamides are well-known for their diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and modulates electronic properties, making it a critical structural feature . The 4-methylphenyl substituent on the tetrazole may influence lipophilicity and steric interactions, while the methoxy groups on the benzene ring could enhance solubility or affect binding interactions through electron-donating effects.
Properties
IUPAC Name |
2,5-dimethoxy-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-12-4-6-13(7-5-12)22-17(19-20-21-22)11-18-27(23,24)16-10-14(25-2)8-9-15(16)26-3/h4-10,18H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVNFJXTVWWNFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methylphenylhydrazine with sodium azide in the presence of an acid catalyst.
Attachment of the Tetrazole Ring to the Benzene Sulfonamide: The tetrazole ring is then attached to the benzene sulfonamide through a nucleophilic substitution reaction. This involves reacting the tetrazole derivative with 2,5-dimethoxybenzene-1-sulfonyl chloride in the presence of a base such as triethylamine.
Final Product Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-dimethoxy-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The tetrazole ring may also play a role in binding to specific receptors or enzymes, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Comparison of Sulfonamide Derivatives
| Compound Name | Core Structure | Key Substituents | Molecular Features |
|---|---|---|---|
| Target Compound | Benzene-sulfonamide + tetrazole | 2,5-dimethoxy benzene; 4-methylphenyl-tetrazole | Bioisosteric tetrazole, methoxy donor groups |
| 1-(1-{1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazol-5-ylmethyl}piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | Benzodiazolone + tetrazole + benzodioxin | Benzodioxin, thiophene, piperidine | Extended π-system, heterocyclic diversity |
| 5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide | Benzene-sulfonamide + thiazolidinone | Thiazolidinone ring; 4-methoxyphenylmethyl | Electron-withdrawing thiazolidinone moiety |
| 4-[[(4-fluorophenyl)sulfonylamino]methyl]-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]cyclohexane-1-carboxamide | Cyclohexane-carboxamide + sulfonamide | Fluorophenyl, morpholine | Fluorine substituent, morpholine solubility |
Key Observations
Tetrazole vs. Thiazolidinone/Thiazole Moieties The target compound’s tetrazole ring offers metabolic stability and hydrogen-bonding capabilities, contrasting with thiazolidinone () or thiazole rings, which may introduce distinct electronic profiles (e.g., thiazolidinone’s electron-withdrawing nature) .
Substituent Effects The 2,5-dimethoxy benzene in the target compound likely increases solubility compared to non-polar substituents (e.g., fluorophenyl in ). However, fluorophenyl groups enhance membrane permeability and binding affinity in some cases . The 4-methylphenyl group on the tetrazole may improve lipophilicity, akin to the 4-methoxyphenylmethyl group in ’s thiazolidinone derivative.
Synthetic Routes
- The Ugi-Azide four-component reaction () is a plausible method for synthesizing tetrazole-containing compounds like the target. This method offers modularity but may face challenges in regioselectivity compared to stepwise sulfonamide couplings .
Crystallographic Analysis
- Structural determination of such compounds often employs SHELX programs () for refinement, with WinGX/ORTEP () aiding in visualization. Differences in crystal packing (e.g., π-π stacking in benzodioxin derivatives) could influence physicochemical stability .
Biological Activity
Overview
2,5-Dimethoxy-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The presence of methoxy groups and a sulfonamide functional group, along with a tetrazole moiety, enhances its versatility for various applications in biological research.
Chemical Structure
The compound can be represented by the following IUPAC name:
- IUPAC Name : this compound
- Chemical Formula : C16H17N5O4S
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- In vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines. In one study, related benzenesulfonamides demonstrated IC50 values of 3.99 µM against MDA-MB-468 (breast cancer) and 4.51 µM against CCRF-CM (leukemia) cells .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-468 | 3.99 |
| CCRF-CM | 4.51 |
The mechanism of action appears to involve cell cycle arrest and induction of apoptosis through the activation of caspases .
Enzyme Inhibition
The sulfonamide group in this compound may interact with specific enzymes:
- Carbonic Anhydrase Inhibition : Some derivatives have been noted for their ability to inhibit carbonic anhydrase (hCA IX), which is often overexpressed in tumors. This inhibition can lead to reduced tumor growth and metastasis .
Antimicrobial Activity
Beyond anticancer properties, there is emerging evidence suggesting potential antimicrobial effects. Compounds with similar sulfonamide structures have been traditionally used as antibiotics and are being tested for their efficacy against various bacterial strains.
The biological activity of this compound likely involves:
- Enzyme Interaction : The sulfonamide moiety may mimic p-amino benzoic acid (PABA), inhibiting bacterial folate synthesis.
- Receptor Binding : The tetrazole ring could facilitate binding to specific receptors or enzymes involved in cancer progression or microbial resistance.
Study on Anticancer Activity
A recent study synthesized a series of benzenesulfonamides and evaluated their anticancer activity. The results indicated that modifications in the tetrazole moiety significantly enhanced the compounds' efficacy against breast cancer cells. The study utilized molecular docking to elucidate binding affinities and interactions with target proteins involved in cancer metabolism .
Comparative Analysis
When compared to similar compounds lacking the tetrazole moiety or methoxy substitutions:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 2,5-Dimethoxybenzene-1-sulfonamide | Lacks tetrazole | Lower anticancer activity |
| N-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}benzene-1-sulfonamide | No methoxy groups | Moderate activity |
The combination of methoxy groups and the tetrazole ring in the target compound confers enhanced biological properties that are not observed in simpler analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
